8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
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Overview
Description
8-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-3-(3-methylphenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a piperazine ring, a methoxyphenyl group, and a triazoloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-3-(3-methylphenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one involves multiple steps, typically starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly through continuous flow chemistry techniques or parallel solid-phase synthesis .
Chemical Reactions Analysis
Types of Reactions
8-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-3-(3-methylphenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the carbonyl group would yield an alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving piperazine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Possible use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 8-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-3-(3-methylphenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is not well-documented. based on its structure, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The piperazine ring is known to interact with serotonin receptors, suggesting potential neuropharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)piperazine: A piperazine derivative with stimulant effects.
1-(2-Methoxyphenyl)piperazine: Another piperazine derivative with similar structural features.
1-(4-Chlorophenyl)piperazine: Known for its psychoactive properties.
Uniqueness
8-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-3-(3-methylphenyl)-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-5-one is unique due to its triazoloquinazoline core, which is not commonly found in other piperazine derivatives. This unique structure may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C28H26N6O3 |
---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
8-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-3-(3-methylphenyl)-1H-triazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C28H26N6O3/c1-18-4-3-5-19(16-18)25-26-29-27(35)23-11-6-20(17-24(23)34(26)31-30-25)28(36)33-14-12-32(13-15-33)21-7-9-22(37-2)10-8-21/h3-11,16-17,31H,12-15H2,1-2H3 |
InChI Key |
XATVWBKNYXZDTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)N5CCN(CC5)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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